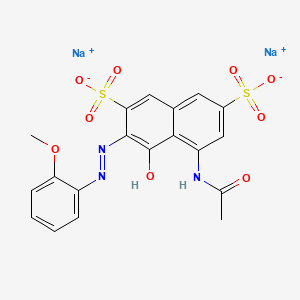

C.I. Acid Violet 12

Description

Historical Context of Pontacyl Carmine (B74029) 2B in Scientific Applications

Historically, the use of synthetic dyes like Pontacyl Carmine 2B in scientific research is linked to the broader history of the dye industry. While specific timelines for its introduction into research are not extensively documented in readily available sources, the general trend saw the adoption of such dyes in the latter half of the 19th and early 20th centuries. Initially developed for industrial purposes, their intense color and specific chemical reactivity soon made them indispensable in biological staining and as analytical reagents.

The application of azo dyes, the class to which Pontacyl Carmine 2B belongs, became widespread in various scientific disciplines. For instance, the use of synthetic dyes in Japanese woodblock prints, known as nishiki-e, saw a gradual introduction starting in the 1860s, with a significant shift towards imported dyes like cochineal carmine by 1869. researchgate.net This historical parallel in a different field underscores the increasing availability and utility of such compounds during that era. In more direct scientific applications, Pontacyl Carmine 2B has been employed as a tracking dye in geological and environmental assessments. bioregionalassessments.gov.au Its use in these contexts is a testament to its stability and visibility, properties that have been valued for decades.

Significance of Pontacyl Carmine 2B as a Model Compound in Chemical Sciences

The significance of Pontacyl Carmine 2B as a model compound in the chemical sciences is multifaceted. Its well-defined chemical structure and predictable behavior under various conditions make it an ideal candidate for studying a range of chemical phenomena.

One of the primary areas where Pontacyl Carmine 2B serves as a model is in the study of dye degradation and wastewater treatment. ekb.eg As a representative azo dye, it is used to investigate the efficacy of different remediation techniques, such as advanced oxidation processes and adsorption. ekb.egijcce.ac.ir Researchers utilize it to understand the kinetics and mechanisms of dye removal from aqueous solutions, which is crucial for developing effective environmental technologies. ekb.eg

Furthermore, its distinct spectroscopic properties make it a valuable tool in analytical chemistry. It has been used in the development of spectrophotometric methods for the determination of various substances. ekb.eg The interaction of Pontacyl Carmine 2B with other molecules can be precisely measured, allowing for the quantification of analytes in complex mixtures. tubitak.gov.tr

In the field of biochemistry, Pontacyl Carmine 2B and similar azo dyes have been used to probe the active sites of enzymes and other biological macromolecules. For example, it was one of several azo-containing dyes used in studies of the cystine/glutamate (B1630785) antiporter system x c −, which is significant in neuroscience. nih.gov These studies help in understanding the pharmacological specificity of transporters and in the development of inhibitors. nih.gov

The chemical properties of Pontacyl Carmine 2B are central to its role as a model compound. Its solubility in water is enhanced by the presence of sulfonate groups, a common feature in many acid dyes. chemimpex.com This property is crucial for its application in aqueous-phase studies. The synthesis of Pontacyl Carmine 2B involves a diazotization reaction followed by coupling, a classic example of azo chemistry. chemicalbook.com Specifically, it is prepared by the diazotization of o-Anisidine and coupling it with 4-Acetamido-5-hydroxynaphthalene-2,7-disulfonic acid. chemicalbook.com

Table 1: Chemical Properties of Pontacyl Carmine 2B

| Property | Value |

|---|---|

| CAS Number | 6625-46-3 |

| Molecular Formula | C19H15N3Na2O9S2 chemimpex.com |

| Molecular Weight | 539.44 g/mol chemimpex.com |

| Appearance | Red to dark red to brown powder/crystal chemimpex.com |

| Solubility | Soluble in water chemicalbook.comchemimpex.com |

| Synonyms | Acid Red 14, Carmoisine, Azorubine ekb.eg |

The study of Pontacyl Carmine 2B provides valuable insights into the behavior of a significant class of organic compounds. Its use as a model system continues to contribute to advancements in environmental science, analytical chemistry, and biochemistry.

Structure

3D Structure of Parent

Properties

CAS No. |

6625-46-3 |

|---|---|

Molecular Formula |

C19H17N3NaO9S2+ |

Molecular Weight |

518.5 g/mol |

IUPAC Name |

sodium 5-acetamido-4-hydroxy-3-[(2-methoxyphenyl)diazenyl]naphthalene-2,7-disulfonic acid |

InChI |

InChI=1S/C19H17N3O9S2.Na/c1-10(23)20-14-9-12(32(25,26)27)7-11-8-16(33(28,29)30)18(19(24)17(11)14)22-21-13-5-3-4-6-15(13)31-2;/h3-9,24H,1-2H3,(H,20,23)(H,25,26,27)(H,28,29,30);/q;+1 |

InChI Key |

DTMLUJSXQVSYJS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)O)C=C(C(=C2O)N=NC3=CC=CC=C3OC)S(=O)(=O)O.[Na+] |

Other CAS No. |

6625-46-3 |

Origin of Product |

United States |

Synthesis and Structural Elucidation Methodologies of Pontacyl Carmine 2b

Synthetic Pathways and Reaction Mechanisms for Pontacyl Carmine (B74029) 2B and Analogues

The primary method for synthesizing Pontacyl Carmine 2B involves a diazo coupling reaction. This process is a cornerstone of azo dye production, creating the characteristic -N=N- azo linkage that is fundamental to the dye's chromophoric properties.

Diazo Coupling Reactions in Pontacyl Carmine 2B Synthesis

The synthesis of Pontacyl Carmine 2B is achieved through the diazotization of o-Anisidine, which is then coupled with 4-Acetamido-5-hydroxynaphthalene-2,7-disulfonic acid. chemicalbook.comchemicalbook.com The diazotization step involves treating the primary aromatic amine, o-Anisidine, with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form a reactive diazonium salt. This intermediate is then reacted with the coupling component, 4-Acetamido-5-hydroxynaphthalene-2,7-disulfonic acid, under specific pH conditions to yield the final Pontacyl Carmine 2B molecule. chemicalbook.comchemicalbook.com Azo coupling reactions involving aromatic amines as coupling agents are typically carried out in mildly acidic conditions. beilstein-journals.org

Optimization Strategies for Pontacyl Carmine 2B Production

The optimization of Pontacyl Carmine 2B production focuses on maximizing yield and purity by controlling various reaction parameters. Key factors that influence the efficiency of the diazo coupling reaction include temperature, pH, and reactant concentration. For instance, in the synthesis of a similar azo dye, Sudan II, the reaction temperature and pH were found to significantly affect the reaction conversion. beilstein-journals.org Continuous flow synthesis using microreactors has been explored as a modern approach to optimize azo dye production, offering benefits such as improved process control and reduced waste generation. beilstein-journals.org In one study, this method achieved a high conversion rate in a significantly shorter time compared to traditional batch processes. beilstein-journals.org

Spectroscopic and Diffraction Techniques for Structural Characterization of Pontacyl Carmine 2B

A variety of analytical methods are employed to confirm the structure and purity of the synthesized Pontacyl Carmine 2B. These techniques provide detailed information about the molecular architecture and arrangement of atoms within the compound.

Advanced Spectroscopic Probes for Molecular Architecture Analysis

Spectroscopic techniques are invaluable for elucidating the structure of organic molecules like Pontacyl Carmine 2B. Methods such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in the molecule. researchgate.net For the related azo dye Carmoisine, FT-IR and Raman spectroscopy were used for vibrational characterization. researchgate.net

UV-Visible spectroscopy is another crucial tool, as the color of the dye is directly related to its electronic absorption spectrum. The maximum absorption wavelength (λmax) provides information about the conjugated system of the molecule. For instance, Carmoisine exhibits a maximum absorption in water at 516 nm. tuiasi.ro The disappearance of the visible band during degradation studies can indicate the breakdown of the azo linkage. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are also employed for a more detailed structural analysis of azo dyes. rsc.org

Table 1: Spectroscopic Data for Related Azo Dyes

| Technique | Analyte | Key Findings | Reference |

| UV-Vis | Carmoisine | Maximum absorption at 516 nm in water. | tuiasi.ro |

| FT-IR | Carmoisine | Used for vibrational characterization. | researchgate.net |

| Raman | Carmoisine | Used for vibrational characterization. | researchgate.net |

| NMR | Novel Azo Dyes | Provided structural elucidation. | rsc.org |

| HRMS | Novel Azo Dyes | Confirmed molecular formula. | rsc.org |

Advanced Analytical Research of Pontacyl Carmine 2b

Chromatographic Methodologies for Pontacyl Carmine (B74029) 2B Separation and Quantification

Chromatographic techniques are fundamental in the analysis of Pontacyl Carmine 2B, enabling its separation from complex mixtures and precise quantification. These methods are crucial for quality control and purity assessment.

High-Performance Liquid Chromatography (HPLC) in Pontacyl Carmine 2B Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Pontacyl Carmine 2B, with several sources indicating its use for purity assessment, often achieving a purity level of over 93.0%. chemimpex.comtcichemicals.comtcichemicals.comcalpaclab.comvwr.com

Reverse-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of acidic dyes like Pontacyl Carmine 2B. sielc.comchrom-china.com One RP-HPLC method utilizes a mobile phase consisting of acetonitrile (B52724), water, and an acid such as phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The separation is often performed on a C18 column. chrom-china.comnih.govsigmaaldrich.com For instance, a method for the simultaneous determination of 22 acidic dyes, including those similar in structure to Pontacyl Carmine 2B, used a Zorbax Eclipse Plus C18 column with a gradient elution of acetonitrile and 10 mmol/L ammonium (B1175870) acetate. chrom-china.comnih.gov This method demonstrated good linearity with correlation coefficients (r²) greater than 0.991 and limits of quantitation (LOQs) ranging from 0.1 to 2.0 mg/kg in various matrices. chrom-china.comnih.gov

The selection of the HPLC column and mobile phase pH is critical for effective separation of impurities. chromatographyonline.com Different selectivities can be achieved by screening a set of dissimilar RP-HPLC columns at various mobile phase pH values. chromatographyonline.com

Table 1: HPLC Analysis Parameters for Acid Dyes

| Parameter | Details | Reference |

|---|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) | chrom-china.comnih.gov |

| Column | Zorbax Eclipse Plus C18 (100 mm×3.0 mm, 1.8 μm) | chrom-china.comnih.gov |

| Mobile Phase | Gradient elution with acetonitrile and 10 mmol/L ammonium acetate | chrom-china.comnih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI-) in Multiple Reaction Monitoring (MRM) mode | chrom-china.comnih.gov |

| Purity Achieved | >93.0% | chemimpex.comtcichemicals.comtcichemicals.comcalpaclab.comvwr.com |

| Linearity (r²) | >0.991 | chrom-china.comnih.gov |

| LOQs | 0.1-2.0 mg/kg | chrom-china.comnih.gov |

Novel Chromatographic Techniques for Pontacyl Carmine 2B Purity Assessment and Impurity Profiling

Beyond standard HPLC, advanced chromatographic techniques are essential for comprehensive purity assessment and impurity profiling of Pontacyl Carmine 2B. Impurity profiling is critical as impurities can arise during synthesis, manufacturing, or storage. chromatographyonline.com

One novel approach involves the use of mixed-mode chromatography, such as SCX-RP (Strong Cation Exchange-Reversed Phase), which can be particularly useful for separating polar compounds like Pontacyl Carmine 2B and its potential impurities. lcms.cz Coupling HPLC with advanced detectors like Charged Aerosol Detection (CAD) offers a direct approach for analyzing all non-volatile impurities, overcoming the limitations of UV detection for compounds lacking a strong chromophore. lcms.cz This is especially relevant for identifying and quantifying impurities that may not have the same spectral characteristics as the parent compound.

Furthermore, techniques like HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) provide high sensitivity and selectivity for the identification and quantification of impurities, even at very low levels. chrom-china.comnih.gov This is crucial for meeting regulatory requirements which often demand the identification and characterization of impurities present at levels as low as 0.03%. lcms.cz The development of a robust impurity profile requires screening with different chromatographic selectivities, which can be achieved by using a set of dissimilar RP-HPLC columns. chromatographyonline.com

Spectroscopic Applications in Pontacyl Carmine 2B Research

Spectroscopic techniques are indispensable for elucidating the structural and electronic properties of Pontacyl Carmine 2B. These methods provide detailed information at the molecular level.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis and Interaction Studies

UV-Vis spectroscopy is a widely used technique for the quantitative analysis of colored compounds like Pontacyl Carmine 2B due to its simplicity and speed. shimadzu.commdpi.com The method is based on the Beer-Lambert law and can achieve sensitivities in the range of 10⁻⁶ mol L⁻¹. units.it For quantitative analysis, the absorbance of a solution is measured at the wavelength of maximum absorption (λmax).

UV-Vis spectroscopy is also a powerful tool for studying the interactions of dyes with other molecules or metal ions. scielo.br Changes in the absorption spectrum, such as shifts in λmax or changes in absorbance intensity, can provide evidence for complex formation. units.itscielo.br For example, the interaction of a dye with a metal ion can lead to the appearance of a new absorption band, indicating the formation of a metal-dye complex. scielo.br The stoichiometry of such complexes can be determined by monitoring the spectral changes as a function of the metal ion concentration. scielo.br

Table 2: UV-Vis Spectroscopy Data for a Similar Azo Dye (Indigo Carmine)

| Parameter | Value | Reference |

|---|---|---|

| λmax 1 | 610 nm | researchgate.net |

| λmax 2 | 287 nm | researchgate.net |

| λmax 3 | 250 nm | researchgate.net |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the molecular structure and bonding within Pontacyl Carmine 2B. These techniques probe the vibrational modes of the molecule, which are characteristic of specific functional groups. libretexts.orguminho.pt

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. libretexts.org For a vibration to be IR active, it must result in a change in the molecule's dipole moment. libretexts.org The IR spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to different vibrational modes such as stretching and bending of bonds (e.g., C=O, N-H, S=O). libretexts.orgresearchgate.net For instance, in a similar dye, indigo (B80030) carmine, characteristic bands for S-O and C-O vibrations are observed in the 800-1400 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. semanticscholar.org The resulting Raman spectrum also reveals the vibrational modes of the molecule. researchgate.net Raman spectroscopy is particularly useful for studying symmetric vibrations and can provide information about the molecular backbone. researchgate.net Surface-Enhanced Raman Spectroscopy (SERS) can be employed to enhance the signal of the dye, which is especially useful for analyzing trace amounts or for overcoming fluorescence interference. researchgate.net Theoretical calculations, such as those using Density Functional Theory (DFT), can be used to predict and help assign the experimental Raman spectra. semanticscholar.orgnih.gov

Table 3: Characteristic Vibrational Modes of Related Dye Structures

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Technique | Reference |

|---|---|---|---|

| N-O stretching | ~880 | IR | researchgate.net |

| S-O stretching | ~1044 | IR | researchgate.net |

| C-O stretching | ~1084 | IR | researchgate.net |

| C-H stretching | 2800-3000 | IR | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of organic molecules like Pontacyl Carmine 2B. nih.gov NMR provides information about the chemical environment of specific nuclei, such as ¹H and ¹³C.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique utilized for the molecular identification and structural elucidation of chemical compounds. In the analysis of synthetic dyes such as Pontacyl Carmine 2B, MS provides critical information on molecular weight and the pattern of fragmentation, which aids in confirming the compound's identity and structure. Soft ionization techniques, particularly electrospray ionization (ESI), are commonly employed for the analysis of azo dyes as they can generate intact molecular ions from non-volatile and thermally labile molecules. researchgate.netupce.czuni-saarland.de

Electrospray ionization mass spectrometry (ESI-MS) typically reveals the molecular weight of the dye. For sulfonated azo dyes like Pontacyl Carmine 2B, negative-ion ESI-MS is often used. researchgate.net This technique generally produces an intense peak corresponding to the deprotonated molecule, represented as [M-H]⁻ or, in the case of a disodium (B8443419) salt like Pontacyl Carmine 2B, ions corresponding to the molecule with its sodium atoms. researchgate.netsigmaaldrich.com The molecular ion peak is crucial for confirming the molecular weight of the compound. savemyexams.com

Table 1: Molecular Identification Data for Pontacyl Carmine 2B

| Attribute | Value | Source |

|---|---|---|

| Chemical Name | Pontacyl Carmine 2B | sielc.comnih.gov |

| Synonym(s) | C.I. Acid Violet 12, Disodium 5-acetamido-4-hydroxy-3-[(E)-(2-methoxyphenyl)diazenyl]naphthalene-2,7-disulfonate | sielc.combioregionalassessments.gov.au |

| Molecular Formula | C₁₉H₁₅N₃Na₂O₉S₂ | sigmaaldrich.comsielc.com |

| Molecular Weight | 539.45 g/mol | sigmaaldrich.com |

| Ionization Mode | Negative-ion Electrospray (ESI) | researchgate.netupce.cz |

| Expected Molecular Ion | [M-2Na+H]⁻ at m/z 494 | - |

| Monoisotopic Mass (Ion) | 534.96 (for isomer C₂₀H₁₁N₂O₁₀S₃³⁻) | uva.nl |

Note: The expected molecular ion [M-2Na+H]⁻ is calculated based on the disodium salt structure. The exact observed m/z may vary depending on experimental conditions and the formation of different adducts.

For structural elucidation, tandem mass spectrometry (MS/MS or MSⁿ) is employed. upce.cz This involves selecting the molecular ion (the precursor ion) and subjecting it to collision-induced dissociation (CID). upce.cz During CID, the precursor ion is fragmented by collision with an inert gas, and the resulting product ions are analyzed. lcms.cz The fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its substructures. savemyexams.com

The fragmentation of azo dyes often occurs at the azo bond (-N=N-), which is a characteristic feature. ykcs.ac.cnresearchgate.net Other common fragmentation pathways for sulfonated compounds include the loss of SO₃ groups. The analysis of these fragments helps to confirm the structure of the different parts of the molecule, such as the aromatic amines and naphthol derivatives that constitute the dye. ykcs.ac.cnresearchgate.net

Table 2: Example MS/MS Fragmentation Data for C.I. Acid Red 118 ([M-H]⁻ at m/z 539)

| Precursor Ion (m/z) | Collision Energy | Product Ions (m/z) | Potential Fragment Assignment | Source |

|---|---|---|---|---|

| 539 | Low (0.6 V) | 459 | Loss of SO₃ (80 Da) | upce.cz |

| 539 | Low (0.6 V) | 355 | - | upce.cz |

This table is illustrative of the fragmentation analysis of a disulfonated azo dye and is based on data for C.I. Acid Red 118. The specific fragments for Pontacyl Carmine 2B may differ.

The combination of accurate mass measurement for molecular formula determination and detailed fragmentation analysis from MS/MS experiments provides a high degree of confidence in the identification and structural characterization of complex molecules like Pontacyl Carmine 2B. nih.gov

Mechanistic Investigations of Pontacyl Carmine 2b Interactions

Supramolecular Chemistry and Host-Guest Interactions Involving Pontacyl Carmine (B74029) 2B

The field of supramolecular chemistry investigates chemical systems composed of multiple molecules bound together by non-covalent forces. While specific host-guest studies involving Pontacyl Carmine 2B are not extensively documented in the available literature, the general principles of azo dye interactions can provide insight. Azo dyes, due to their aromatic rings and potential for hydrogen bonding, can participate in host-guest complexes.

Non-covalent interactions, such as ionic, electrostatic, hydrophobic, and hydrogen bonding, are fundamental to the formation of these stable complexes. The sulfonic acid groups on the Pontacyl Carmine 2B molecule are typically ionized, providing negative charges that can engage in strong electrostatic interactions with cationic host molecules. Furthermore, the large aromatic surfaces are conducive to π-π stacking interactions, a common feature in the assembly of supramolecular structures. These characteristics suggest that Pontacyl Carmine 2B has the potential to form inclusion complexes with host molecules like cyclodextrins or bind to the cavities of larger macrocycles, though specific research is required to confirm and characterize such interactions.

Pontacyl Carmine 2B as a Ligand in Coordination Chemistry

Pontacyl Carmine 2B, classified as an acid dye, possesses functional groups capable of coordinating with metal ions, thereby acting as a ligand. The azo group (-N=N-), hydroxyl (-OH) group, and sulfonic acid groups (-SO₃H) are all potential coordination sites. The formation of metal-complex dyes is a well-established practice, particularly in the textile industry, to improve properties like lightfastness.

The coordination often involves the formation of an ionic or salt link between the dye molecule and the fiber polymer, a process that can be mediated or enhanced by metal ions. For instance, 1:2 metal complex dyes are a known class where two dye molecules coordinate to a single metal ion. While specific studies detailing the synthesis and characterization of Pontacyl Carmine 2B coordination complexes are limited in the provided research, its structural features are analogous to other acid dyes that readily form such complexes.

Binding Mechanisms of Pontacyl Carmine 2B with Biological Macromolecules

The interaction of small molecules with biological macromolecules like proteins is a cornerstone of pharmacology and toxicology. The binding can be competitive, where the molecule and a natural substrate vie for the same binding site, or noncompetitive, where the molecule binds to an allosteric site, altering the protein's function without directly blocking the active site.

Pontacyl Carmine 2B has been investigated as an inhibitor of the System Xc⁻ antiporter, a protein of significant interest in neuroscience and oncology. This antiporter exchanges extracellular L-cystine for intracellular L-glutamate and is implicated in various physiological and pathological processes, including antioxidant defense and cancer cell growth.

The System Xc⁻ antiporter (also known as xCT) is a therapeutic target due to its role in diseases like glioblastoma. A study exploring azo-linked amino-naphthyl-sulfonate analogues of the known inhibitor sulfasalazine (B1682708) identified several compounds, including Pontacyl Carmine 2B, as potential inhibitors of System Xc⁻.

In assays using SNB19 human glioblastoma cells, the inhibitory activity of various azo dyes against the uptake of L-glutamate was measured. While some analogues like Acid Black 1 showed potent competitive inhibition, Pontacyl Carmine 2B was found to be a weak inhibitor, with an IC₅₀ value greater than 250 µM. This suggests that while it possesses the basic structural motifs for interaction, its specific substitutions are not optimal for strong binding to the active site of the System Xc⁻ antiporter. The mechanism of more potent analogues like Acid Black 1 was determined to be competitive, indicating they likely bind to the same site as the natural substrate, L-glutamate.

| Compound | IC₅₀ (µM) for System Xc⁻ Inhibition |

| Pontacyl Carmine 2B | >250 |

| Acid Black 1 | 10 ± 1 |

| Acid Red 1 | 191 ± 8 |

| Gallion | 155 ± 11 |

| Chromotrope 2B | 130 ± 23 |

Table 1: Inhibitory activity of Pontacyl Carmine 2B and related azo dyes on the System Xc⁻ antiporter. Data sourced from a study on SNB19 human glioblastoma cells.

Structure-activity relationship (SAR) studies are crucial for understanding how a molecule's chemical structure relates to its biological activity, guiding the design of more potent and selective compounds. For the inhibition of the System Xc⁻ antiporter by azo dyes, several key structural features have been identified.

Comparisons between highly active inhibitors like Acid Black 1 and less active ones like Pontacyl Carmine 2B and Acid Red 1 reveal important SAR insights:

Appended Aryl Groups: The presence of at least one appended aryl substituent is critical for activity. Having two aryl groups, as seen in the potent inhibitors Acid Black and sulfasalazine, markedly increases inhibitory activity.

Substitution on the Amino Group: Derivatization of the amino group in the 4-position of the naphthalene (B1677914) core, such as the N-acetamide group in Pontacyl Carmine 2B, can result in a significant loss of activity compared to analogues with a free amino group.

Substitution on the Azo-Linked Aniline (B41778): Inhibitory activity appears to increase when the azo-linked aniline group is unsubstituted.

These SAR findings suggest that the N-acetamide group and the specific substitution pattern on the phenyl ring of Pontacyl Carmine 2B are likely responsible for its weak inhibitory effect on the System Xc⁻ antiporter compared to other tested analogues.

Photophysical and Photochemical Mechanisms of Pontacyl Carmine 2B

The photophysical and photochemical properties of azo dyes are determined by their electronic structure, which is characterized by an extended system of conjugated double bonds incorporating the azo group and aromatic rings.

Photophysical Properties: The electronic absorption spectra of azo dyes typically show two main bands. A high-intensity band in the UV region (around 270-333 nm) is assigned to π-π* transitions of the aromatic systems, while a lower intensity band in the visible region (around 345-353 nm or higher) is attributed to n-π* transitions involving the non-bonding electrons of the nitrogen atoms in the azo group. The exact position and intensity of these bands are sensitive to the solvent polarity, a phenomenon known as solvatochromism. While many azo compounds are known for their color, some also exhibit fluorescence, although often with low quantum yields. The fluorescence properties are also influenced by the molecular structure and the solvent environment.

Research Applications of Pontacyl Carmine 2b in Interdisciplinary Sciences

Methodological Innovations in Biological Staining and Microscopy utilizing Pontacyl Carmine (B74029) 2B

The vivid and consistent coloration provided by Pontacyl Carmine 2B makes it a valuable agent in biological staining, where it contributes to the clear visualization of cellular and tissue structures. chemimpex.com Its application has been central to innovations aimed at improving the clarity and efficiency of microscopic analysis.

In histotechnology, the clear visualization of small or pale specimens, such as cytology cell blocks and biopsies, is a significant challenge during embedding and microtomy. nih.gov The application of dyes prior to processing can enhance the discernibility of these tissues. nih.gov Staining protocols utilizing dyes like Pontacyl Carmine 2B are being developed to make these minute specimens more easily identifiable, thereby reducing the risk of sample loss and improving workflow efficiency. The ideal dye for such an application must provide strong, clear color without interfering with subsequent diagnostic staining, such as immunohistochemistry assays. nih.gov

Innovations in staining methodologies also focus on overcoming barriers to dye uptake in challenging cell types. For example, in studies involving filamentous algae, which have cell walls rich in pectins that can interfere with dye penetration, researchers have developed improved protocols for chromosome visualization. nih.gov Methodologies such as synchronizing cell division cycles to increase the number of cells in mitosis and using physical techniques like a freeze-shattering approach with liquid nitrogen to improve dye accessibility have proven effective. nih.gov These principles can be adapted for protocols using Pontacyl Carmine 2B to ensure optimal staining in organisms or tissues that are otherwise difficult to analyze.

The selection of a biological stain depends on the specific research objective, the type of tissue, and the target cellular components. Pontacyl Carmine 2B's performance is best understood in comparison to other commonly used dyes. While it is an effective dye for general tissue staining, other agents are employed for more specific targets. chemimpex.com For instance, Carmine, a semi-synthetic dye derived from natural cochineal, has been historically used to selectively demonstrate nuclei, chromosomes, or mucins depending on its formulation. researchgate.net Haematoxylin is another critical stain, particularly for visualizing chromosomes. nih.gov A comparative study of dyes for pre-processing tissue visualization found that Harris hematoxylin (B73222) and a 1% aqueous toluidine blue solution were highly effective at labeling tissues without negatively impacting later immunohistochemical staining. nih.gov

Below is a comparative analysis of Pontacyl Carmine 2B and other relevant biological stains.

| Stain | Type | Primary Application | Key Characteristics |

| Pontacyl Carmine 2B | Synthetic Azo Dye | General tissue staining, enhancing gross visualization. chemimpex.com | Vibrant red color, high water solubility, stable chemical structure. chemimpex.com |

| Carmine | Semi-synthetic (Natural Origin) | Staining of nuclei, chromosomes, glycogen, and mucins. researchgate.net | Color and efficacy can vary by batch and production method; often requires a mordant. researchgate.net |

| Haematoxylin | Natural Origin (Logwood) | Precise visualization of cell nuclei and chromosomes. nih.gov | Requires oxidation to hematein (B1673047) and a mordant to be an effective stain; provides a deep blue-purple color. |

| Toluidine Blue | Synthetic Thiazine Dye | Staining of acidic tissues and mast cell granules (metachromasia). nih.gov | A basic dye that binds to acidic components (e.g., phosphate, sulfate (B86663) groups), providing a deep blue color. nih.gov |

| Acetocarmine | Synthetic Formulation | Staining chromosomes in cytogenetic preparations (e.g., squashes). nih.gov | An acidic stain in an acetic acid solution, which also acts as a fixative. |

Pontacyl Carmine 2B in Material Science Research

The robust chemical nature and strong tinctorial properties of Pontacyl Carmine 2B make it a candidate for applications in material science, where color, stability, and substrate interaction are critical.

Organic pigments are integral to the development of advanced materials, including specialized paints, polymer composites, and environmental sensors. nano.gov Pontacyl Carmine 2B, as a stable azo dye, can be integrated into these materials to impart a durable and vibrant red hue. chemimpex.com In polymer science, such pigments are used to create materials with specific aesthetic and functional properties, such as those used in automotive parts, power tool housings, and aerospace components where lightweight, durable, and colored materials are required. nano.gov The even dispersion and strong coloration of Pontacyl Carmine 2B make it suitable for these high-performance applications.

In textile science, the primary goal is to achieve strong and lasting color. Pontacyl Carmine 2B is noted for its excellent colorfastness and stability in dyeing fabrics. chemimpex.com Its chemical structure, featuring sulfonate groups, enhances its affinity for textile substrates, particularly protein fibers like wool and silk, as well as synthetic fibers like nylon. chemimpex.com This high affinity results in strong adherence and resistance to fading from washing or exposure to light.

The performance of synthetic dyes like Pontacyl Carmine 2B can be contrasted with many natural dyes, which often exhibit poor affinity and require a mordant—typically a metal salt—to improve color yield and fastness. researchgate.net For example, carmine and other dyes derived from cochineal require a mordant to effectively bind to fabrics and enhance color stability. researchgate.net

The following table provides a conceptual comparison of color fastness properties between synthetic azo dyes and mordanted natural dyes.

| Fastness Property | Synthetic Azo Dyes (e.g., Pontacyl Carmine 2B) | Mordanted Natural Dyes (e.g., Cochineal) |

| Wash Fastness | Generally Good to Excellent | Fair to Good (highly dependent on mordant) |

| Light Fastness | Moderate to Good | Poor to Moderate (can be improved with specific mordants) |

| Rubbing Fastness | Good to Excellent | Fair to Good |

| Dye-Substrate Affinity | High (due to engineered chemical groups) | Low to Moderate (relies on mordant to bridge dye and fiber) |

While specific research on Pontacyl Carmine 2B in nanotechnology is emerging, its properties suggest significant potential in this field. Nanotechnology involves the use of materials at the nanoscale (1-100 nm) to create devices and systems with novel functions. nih.gov Dyes like Pontacyl Carmine 2B could be incorporated into nanomaterials for various applications.

Potential nanotechnology applications include:

Nano-pigments: The dye could be encapsulated within or adsorbed onto nanoparticles to create nano-pigments with enhanced stability and dispersibility for use in advanced coatings, inks, and nanocomposites.

Nanosensors: The dye could be functionalized and attached to nanoparticles for the development of optical sensors. A change in the local chemical environment could alter the dye's color or fluorescence, enabling the detection of specific analytes. nano.gov

Biomedical Imaging: By loading Pontacyl Carmine 2B into biocompatible nanoparticles, it may be possible to develop novel contrast agents for advanced biological imaging techniques, offering improved stability and targeted delivery compared to the free dye.

Based on a comprehensive review of available scientific literature, there is no evidence to suggest that the chemical compound Pontacyl Carmine 2B, also known as C.I. Acid Red 18, is utilized as a tracer in environmental systems. Research on this compound primarily focuses on its applications as a dye in various industries and on methods for its removal from wastewater. Therefore, an article detailing its role and research applications as an environmental tracer, as outlined in the user's request, cannot be generated.

The extensive search for information on Pontacyl Carmine 2B's use in tracking through aqueous and geological formations, its environmental fate and transport as a tracer, and its specific degradation pathways in natural environmental matrices did not yield any relevant studies. The scientific literature on environmental tracers, such as those used in hydrology and groundwater studies, extensively discusses compounds like Rhodamine WT and fluorescein, but does not mention Pontacyl Carmine 2B or its synonyms in this context.

While there is research on the degradation of Pontacyl Carmine 2B, this is predominantly in the context of wastewater treatment and pollution remediation, rather than its behavior as a tracer. These studies focus on breaking down the compound, which is contrary to the desired characteristic of a tracer, which needs to be detectable and transportable in the environment without rapid degradation.

Given the strict adherence to the provided outline, which is centered on the application of Pontacyl Carmine 2B as an environmental tracer, and the lack of any supporting information for this application, it is not possible to produce a scientifically accurate and informative article on this subject.

Computational and Theoretical Studies on Pontacyl Carmine 2b

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling and docking simulations are powerful computational tools used to predict how a molecule, or 'ligand', might bind to a specific receptor, typically a protein. This predictive capability is crucial in fields like pharmacology and toxicology for understanding a compound's mechanism of action.

In a notable study, Pontacyl Carmine (B74029) 2B was investigated as a potential inhibitor of the system Xc⁻ antiporter (xCT), a target relevant in human glioblastoma. rsc.org Researchers employed molecular docking to explore how Pontacyl Carmine 2B and other structurally related azo-dyes interact with the xCT protein. rsc.org The simulations were conducted using a homology model of xCT, which was built based on the known crystal structure of a bacterial arginine/agmatine exchanger (AdiC). rsc.org This approach allows for the identification of specific amino acid residues within the protein that likely participate in binding the dye molecule. rsc.org

The primary goal of these simulations was to understand the structure-activity relationships (SARs) that determine the inhibitory potency and mechanism of compounds targeting the xCT antiporter. rsc.org By visualizing the docked pose of the ligands, scientists can explore potential binding sites, including allosteric regulatory sites that are adjacent to the main substrate-binding domain. rsc.org The software used for these docking studies included AutoDock Vina, which is integrated within the YASARA molecular modeling software suite. rsc.org The simulations were performed under conditions mimicking physiological pH and allowed for flexibility in the protein's side chains to achieve a more realistic binding prediction. rsc.org

| Parameter | Description |

|---|---|

| Target Protein | System Xc⁻ antiporter (xCT) |

| Modeling Approach | Homology model based on the bacterial AdiC transporter (PDB ID: 3OB6) |

| Software Used | AutoDock Vina within YASARA molecular modeling software |

| Simulation Goal | To identify potential binding interactions and understand structure-activity relationships for xCT inhibition. |

| Key Finding Context | Pontacyl Carmine 2B was studied as part of a series of azo-dyes to probe the pharmacology of the transporter protein. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for analyzing the electronic structure and intrinsic reactivity of a molecule. nih.govmdpi.comresearchgate.net While specific, in-depth DFT studies published exclusively on Pontacyl Carmine 2B are not widely available, the methodologies are routinely applied to similar azo dyes and their constituent chemical moieties, such as amino-naphthalene sulfonic acids. nih.govresearchgate.nettandfonline.com These studies provide a clear framework for how Pontacyl Carmine 2B would be theoretically analyzed.

DFT calculations can determine the optimized molecular geometry and predict the distribution of electron density. nih.govresearchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. mdpi.comtandfonline.com

Furthermore, these computational methods can generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. tandfonline.com This map is invaluable for predicting how a molecule will interact with other species, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). x-mol.net For a dye like Pontacyl Carmine 2B, understanding the electronic properties of the azo linkage (-N=N-), the sulfonic acid groups, and the aromatic rings is essential for predicting its stability, color (via electronic transitions), and interaction with other materials. nih.govtandfonline.com Natural Bond Orbital (NBO) analysis can also be performed to investigate charge transfer interactions within the molecule. mdpi.comtandfonline.com

| Parameter | Significance |

|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure and bond lengths/angles. researchgate.net |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity, kinetic stability, and the energy of electronic transitions. mdpi.comtandfonline.com |

| Molecular Electrostatic Potential (MEP) | Visualizes electron density distribution, identifying sites for electrostatic interactions. tandfonline.comx-mol.net |

| Natural Bond Orbital (NBO) Analysis | Details intramolecular charge transfer and stabilizing interactions between orbitals. mdpi.comtandfonline.com |

| Calculated Vibrational Frequencies | Aids in the interpretation of experimental spectroscopic data like FT-IR and Raman. researchgate.nettandfonline.com |

Simulation of Pontacyl Carmine 2B Behavior in Complex Systems

Simulating the behavior of a molecule in a complex system, such as a biological environment, extends beyond static docking to include its dynamic properties. This is often achieved through molecular dynamics (MD) simulations, which compute the movements and interactions of atoms and molecules over time.

The investigation of Pontacyl Carmine 2B as an inhibitor of the system Xc⁻ antiporter serves as a prime example of studying its behavior in a complex system. rsc.org The xCT antiporter is involved in the cellular uptake of L-glutamate in certain cells, including human glioblastoma cells. rsc.org By studying a series of azo-dyes, including Pontacyl Carmine 2B, researchers aimed to build a deeper understanding of the transporter's pharmacology. rsc.org The study revealed that structural characteristics, such as the number and position of azo-linked aryl substituents on the amino-naphthylene sulfonic acid core, significantly influence the inhibitory mechanism. rsc.org

Such computational studies, which place the molecule in a simulated biological context, are critical for exploring structure-activity relationships. They suggest that the binding sites for inhibitors like Pontacyl Carmine 2B may be in close proximity to the substrate binding site, and that substitutions on the dye's structure can switch the mechanism from competitive to noncompetitive inhibition. rsc.org While the cited study focused on docking, a next step in such research often involves MD simulations to confirm the stability of the predicted binding poses and to observe how the molecule and its target protein behave and adapt to each other over time in a simulated aqueous environment. aps.orgmedchemexpress.com

Future Directions and Emerging Research Avenues for Pontacyl Carmine 2b

Development of Novel Pontacyl Carmine (B74029) 2B Derivatives for Targeted Research Applications

The fundamental structure of Pontacyl Carmine 2B, an aromatic azo compound, lends itself to chemical modification, opening avenues for the creation of new derivatives with tailored functionalities. mdpi.com The synthesis of novel azo dye derivatives is a burgeoning field of research, driven by the quest for materials with specific optical, electronic, or biological properties. mdpi.comresearchgate.net

Research into azo dye derivatives has demonstrated that incorporating different heterocyclic moieties can significantly enhance their bioactive properties, leading to potential applications in the pharmaceutical sector. rsc.org For example, derivatives are being investigated for their anti-fungal, anti-cancer, and anti-bacterial activities. researchgate.netrsc.org The synthesis process often involves the diazotization of a primary aromatic amine followed by a coupling reaction with a selected molecule, a method that allows for a wide variety of structures to be created. rsc.orgnih.gov

Recent studies have focused on synthesizing azo dyes functionalized with components like 1,2,4-triazole, coumarin (B35378), and pyrazole. mdpi.comrsc.orgresearchgate.netresearchgate.net These modifications can influence the dye's tautomeric forms and, consequently, its color and stability. mdpi.comresearchgate.net For instance, a novel azo coumarin dye, 8-(3-phenyl-5-pyrazolylazo)-7-Hydroxy-4-Methyl Coumarin (PPHMC), has been synthesized and shown to be effective as an acid-base indicator and a corrosion inhibitor for carbon steel. researchgate.net Such functional derivatives highlight the potential to adapt the basic Pontacyl Carmine 2B scaffold for highly specific and advanced applications, moving beyond its traditional use as a simple dye. The goal is to create a new generation of "smart" materials based on the Pontacyl Carmine 2B framework for use in sensors, nonlinear optical systems, and targeted therapeutic agents. mdpi.com

High-Throughput Screening Methodologies for Pontacyl Carmine 2B Analogue Discovery

The discovery of novel dye analogues with enhanced or specific properties traditionally involves laborious synthesis and testing. To accelerate this process, high-throughput screening (HTS) methodologies, widely used in drug discovery, are being adapted for dye and materials science. soton.ac.uknih.gov These methods allow for the rapid, automated testing of thousands of chemical compounds, making the search for Pontacyl Carmine 2B analogues more efficient. sci-hub.se

Fluorescence-based HTS assays are particularly promising. nih.govnih.gov Techniques such as Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET) can be used to screen large libraries of compounds for their ability to bind to specific targets or exhibit desired spectral properties. nih.govsci-hub.se For example, a screening process could be designed to identify Pontacyl Carmine 2B analogues that show a significant change in fluorescence upon binding to a particular protein or metal ion, indicating their potential as biosensors. A recent study demonstrated the use of protein adaptive differential scanning fluorimetry (paDSF) to screen a large collection of fluorescent dyes against protein fibrils, successfully identifying new fluoroprobes. researchgate.net

The development of combinatorial chemistry, in conjunction with HTS, offers a powerful strategy for discovering new azo dyes. soton.ac.uk This involves creating large libraries of related compounds by systematically combining different chemical building blocks. A study on the combinatorial synthesis of azo-dyes successfully generated a 36-member library using techniques adaptable to HTS, such as solid-phase extraction for purification. soton.ac.uk By applying these HTS and combinatorial approaches, researchers can efficiently screen for Pontacyl Carmine 2B analogues with superior characteristics, such as improved photostability, specific color profiles, or enhanced affinity for particular substrates.

Interdisciplinary Research Synergies involving Pontacyl Carmine 2B

The unique chemical properties of Pontacyl Carmine 2B position it as a valuable tool in a variety of scientific fields, fostering interdisciplinary research. Its applications are expanding from traditional dyeing into materials science, environmental science, and biomedical research. cymitquimica.comsigmaaldrich.comresearchgate.netnih.gov

In materials science , azo dyes like Pontacyl Carmine 2B are being explored for their potential in advanced polymers and optical materials. cymitquimica.com The azo chromophore can impart photoresponsive properties to materials, allowing them to change shape or color upon exposure to light, which is useful for creating switches and data storage devices.

In environmental science , there is significant research into the bioremediation of water contaminated with azo dyes. researchgate.net While Pontacyl Carmine 2B itself is classified as a water pollutant, studies on its degradation can inform the development of more effective water treatment technologies. researchgate.net Research on the photocatalytic degradation of azo dyes using catalysts like titanium dioxide (TiO₂) has shown promising results for breaking down these compounds in textile wastewater. mdpi.com

In biomedical research , Pontacyl Carmine 2B and structurally similar azo dyes have been used to probe biological systems. A study investigating inhibitors of the system xc- antiporter, a protein involved in cellular glutamate (B1630785) transport, screened several azo-containing dyes, including Pontacyl Carmine 2B. nih.gov This research identified certain azo dyes as effective inhibitors, providing insights into the transporter's structure and function and suggesting that these compounds could serve as scaffolds for developing new therapeutic agents. nih.gov

The following table summarizes the key research areas and potential outcomes from these interdisciplinary efforts:

| Field of Research | Application of Pontacyl Carmine 2B / Analogues | Potential Outcomes |

| Materials Science | Component in photoresponsive polymers and optical materials. | Development of "smart" materials, optical switches, and high-density data storage. |

| Environmental Science | Model compound for studying azo dye degradation and bioremediation. | Advanced water purification techniques and more sustainable industrial dyeing processes. |

| Biomedical Research | Tool for studying protein function; scaffold for inhibitor design. | New therapeutic agents targeting specific transporters or enzymes; advanced diagnostic probes. |

These synergistic approaches underscore the future potential of Pontacyl Carmine 2B, transforming it from a simple colorant into a versatile chemical platform for scientific innovation.

Q & A

Q. How can Pontacyl Carmine 2B be integrated into corrosion inhibition studies, and what variables must be controlled?

- Methodological Answer : Design electrochemical experiments (e.g., polarization resistance tests) using concentrations of 0.1 mL/L in buffered solutions (pH 8.0) to replicate its efficacy in reducing lead corrosion (0.03–0.08 mpy) . Control variables include:

- Material compatibility : Test on 304L stainless steel vs. lead substrates.

- pH dependency : Compare neutral (pH 6.5) and alkaline conditions to assess performance variability .

- Synergistic effects : Combine with other dyes (e.g., Rhodamine WT) to evaluate additive or antagonistic effects on corrosion rates.

Q. What experimental strategies resolve contradictions in dye performance data, such as inconsistent corrosion inhibition or staining efficiency?

- Methodological Answer : Conduct dose-response assays to identify non-linear effects (e.g., threshold concentrations for optimal activity). Use statistical tools like ANOVA to distinguish between experimental noise and true variability. For biological staining, pre-treat samples with chelating agents to mitigate metal-ion interference, which may alter dye-tissue interactions . Replicate historical protocols (e.g., Wood & Green, 1958) while modernizing detection limits via fluorescence microscopy .

Q. How can researchers optimize Pontacyl Carmine 2B for textile or histochemical staining applications while minimizing environmental impact?

- Methodological Answer : For textile dyeing, perform factorial designs to test temperature (20–60°C), mordant types (e.g., aluminum sulfate), and pH (4–8). Measure colorfastness via accelerated weathering tests. To reduce ecological toxicity, employ biodegradability assays (OECD 301F) and compare with alternatives like Acid Violet 12 . In histochemistry, validate staining specificity using control tissues and quantify dye uptake via spectrophotometric microtiter assays .

Q. What computational approaches are suitable for modeling the reactivity or environmental fate of Pontacyl Carmine 2B?

- Methodological Answer : Use density functional theory (DFT) to calculate its LogP (4.97), predicting bioaccumulation potential . Simulate degradation pathways (e.g., photolysis in water) via software like EPI Suite, focusing on sulfonic acid group stability. Cross-validate with experimental HPLC-MS data to confirm metabolite formation .

Data Presentation and Reproducibility

Q. What guidelines ensure rigorous reporting of Pontacyl Carmine 2B-related data in publications?

- Methodological Answer : Follow ICMJE standards for chemical documentation: disclose CAS# 6625-46-3, purity, supplier, and storage conditions . In figures, avoid overloading chemical structures; instead, highlight key functional groups (e.g., azo and sulfonate groups) relevant to mechanisms . For reproducibility, provide step-by-step protocols in supplements, including dye preparation, instrument calibration (e.g., wavelength verification for absorbance), and raw data access links .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.